2-(Chloromethyl)-4-methyl-1,3-benzothiazole
CAS No.: 131337-69-4
Cat. No.: VC0135754
Molecular Formula: C9H8ClNS
Molecular Weight: 197.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131337-69-4 |
|---|---|
| Molecular Formula | C9H8ClNS |
| Molecular Weight | 197.68 |
| IUPAC Name | 2-(chloromethyl)-4-methyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |
| Standard InChI Key | DDZKDZJPMGCNDT-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)CCl |
Introduction
Chemical Identity and Structural Characteristics
2-(Chloromethyl)-4-methyl-1,3-benzothiazole is a heterocyclic compound consisting of a benzothiazole core with chloromethyl and methyl substituents. The benzothiazole nucleus is composed of a benzene ring fused with a thiazole ring, creating a bicyclic structure with significant chemical versatility.
Basic Chemical Information
The compound is characterized by the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 131337-69-4 |
| IUPAC Name | 2-(chloromethyl)-4-methyl-1,3-benzothiazole |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.68 g/mol |
| Standard InChI | InChI=1S/C9H8ClNS/c1-6-3-2-4-7-9(6)11-8(5-10)12-7/h2-4H,5H2,1H3 |
| Standard InChIKey | DDZKDZJPMGCNDT-UHFFFAOYSA-N |
| SMILES Notation | CC1=C2C(=CC=C1)SC(=N2)CCl |
Table 1: Chemical identification parameters for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole
Structural Features
The structure of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole comprises several key features that contribute to its chemical behavior:
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A benzothiazole core (fused benzene and thiazole rings)
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A chloromethyl (-CH₂Cl) substituent at the 2-position of the benzothiazole
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A methyl (-CH₃) group at the 4-position of the benzene ring component
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An electrophilic center at the carbon of the chloromethyl group
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A nitrogen atom in the thiazole ring that contributes to the compound's basic properties
The chloromethyl group at the 2-position is particularly significant as it serves as a reactive handle for further functionalization, making this compound valuable as a synthetic intermediate.
Physical and Chemical Properties
Physical Properties
While specific experimental data for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole is limited in the literature, its properties can be reasonably predicted based on structurally similar compounds:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature (based on similar benzothiazole derivatives) |
| Color | Light yellow to beige crystalline solid (typical for benzothiazole compounds) |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, THF, and DMSO; poorly soluble in water |
| LogP | 3.34 (calculated) |
| PSA | 41.13 Ų |
Table 2: Physical properties of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole
Chemical Reactivity
The 2-(Chloromethyl)-4-methyl-1,3-benzothiazole exhibits several important chemical characteristics:
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The chloromethyl group serves as an excellent leaving group, making the compound reactive toward nucleophilic substitution reactions.
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The nitrogen atom in the thiazole ring imparts mild basic properties.
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The methyl group at the 4-position can influence electron density across the aromatic system.
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The compound can participate in various coupling reactions typical of halogenated compounds.
These properties make 2-(Chloromethyl)-4-methyl-1,3-benzothiazole a versatile building block for synthesizing more complex molecules with potential biological activities.
Synthesis Methods
General Synthetic Approaches
Several methods have been reported for synthesizing chloromethyl-substituted benzothiazoles, which can be adapted for the preparation of 2-(Chloromethyl)-4-methyl-1,3-benzothiazole:
From 2-Aminobenzenethiol and Chloroacetyl Chloride
One of the most common methods involves the reaction of 2-amino-4-methylbenzenethiol with chloroacetyl chloride:
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2-Amino-4-methylbenzenethiol reacts with chloroacetyl chloride in acetic acid.
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The reaction mixture is heated, leading to ring closure.
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The resulting 2-(chloromethyl)-4-methyl-1,3-benzothiazole is isolated and purified.
This method typically yields the product in moderate to high yields (approximately 85-90%).
Microwave-Assisted Synthesis
A more efficient approach utilizes microwave irradiation:
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2-Amino-4-methylbenzenethiol and chloroacetyl chloride are combined in acetic acid.
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The mixture is irradiated in a microwave oven (typically at 500W for 10 minutes).
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After cooling, the reaction mixture is poured onto crushed ice and basified with sodium hydroxide.
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The product is extracted with chloroform and purified by column chromatography.
This method offers advantages including shorter reaction times, higher yields, and more environmentally friendly conditions compared to conventional heating methods.
Using Polyphosphoric Acid
Another approach employs polyphosphoric acid as a cyclization agent:
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Chloroacetic acid and polyphosphoric acid are heated to approximately 180°C.
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2-Amino-4-methylbenzenethiol is added to this mixture.
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The reaction is maintained at reflux for several hours.
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After cooling, the mixture is basified and the product is extracted with chloroform.
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The extract is dried and concentrated to obtain the crude product, which is further purified.
From Ortho-halogenated Anilines
Benzothiazoles can also be synthesized from ortho-halogenated anilines:
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Ortho-halogenated anilines react with isothiocyanates or carbon disulfide.
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The resulting intermediates undergo cyclization to form the benzothiazole ring.
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Further functionalization leads to the desired 2-(chloromethyl)-4-methyl-1,3-benzothiazole.
Biological Activities and Applications
Antimicrobial Properties
Benzothiazole derivatives have shown significant antibacterial and antifungal activities. Compounds with substitutions at the 2- and 4-positions (similar to our target compound) have exhibited activity against various bacterial and fungal strains including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Anti-inflammatory Activity
Benzothiazoles with substituents at positions similar to 2-(Chloromethyl)-4-methyl-1,3-benzothiazole have shown anti-inflammatory activities in various experimental models.
Applications in Chemical Synthesis
2-(Chloromethyl)-4-methyl-1,3-benzothiazole serves as an important synthetic intermediate due to its reactive chloromethyl group:
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It can be used to introduce the benzothiazole moiety into more complex molecules.
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The compound can participate in nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols.
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It serves as a building block for synthesizing compounds with potential pharmaceutical applications.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Table 3: Hazard classification for 2-(Chloromethyl)-4-methyl-1,3-benzothiazole (based on similar compounds)
Protective Measures
When handling this compound, the following precautions should be observed:
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Use appropriate personal protective equipment, including gloves, eye protection, and lab coats.
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Work in a well-ventilated area or under a fume hood.
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Avoid skin contact, inhalation, and ingestion.
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Store in tightly closed containers in a cool, dry place away from incompatible materials.
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Dispose of waste according to local regulations for hazardous chemicals.
Analytical Methods and Characterization
Spectroscopic Identification
2-(Chloromethyl)-4-methyl-1,3-benzothiazole can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum typically shows characteristic peaks for:
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Aromatic protons of the benzene ring (multiple signals around δ 7.0-8.0 ppm)
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Methyl protons at the 4-position (singlet around δ 2.4-2.5 ppm)
Mass Spectrometry
Mass spectrometry can provide the molecular ion peak at m/z 197 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the chlorine atom (m/z 162) and further fragmentations of the benzothiazole ring system.
Infrared Spectroscopy
Key IR absorptions typically include:
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C=N stretch of the thiazole ring (~1600-1650 cm⁻¹)
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C-S stretch (~700-800 cm⁻¹)
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Aromatic C=C stretches (~1400-1600 cm⁻¹)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation. Typical TLC systems employ ethyl acetate:n-hexane mixtures as mobile phases.
Current Research and Future Perspectives
Recent Developments
Research involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole and related compounds has primarily focused on:
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Development of more efficient and environmentally friendly synthesis methods, including microwave-assisted procedures.
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Exploration of the compound as a building block for constructing more complex molecules with potential biological activities.
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Investigation of its potential as an intermediate in the synthesis of pharmaceutical compounds.
Future Research Directions
Several promising areas for future research involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole include:
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Structure-activity relationship studies to better understand how the methyl group at the 4-position influences biological activity compared to other benzothiazole derivatives.
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Development of novel drug candidates by exploiting the reactive chloromethyl group to connect the benzothiazole scaffold with other pharmacologically relevant moieties.
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Exploration of potential applications in materials science, including development of fluorescent probes and sensors based on the benzothiazole core.
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Investigation of catalytic applications and coordination chemistry involving 2-(Chloromethyl)-4-methyl-1,3-benzothiazole as a ligand.
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